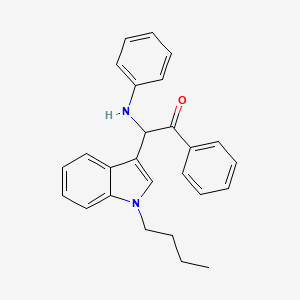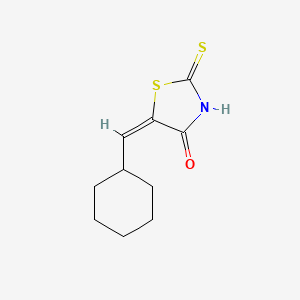
Rhodanine, 5-(cyclohexylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodanine, 5-(cyclohexylmethylene)- is a derivative of rhodanine, a five-membered heterocyclic compound containing a thiazolidine core.
Méthodes De Préparation
The synthesis of 5-(cyclohexylmethylene)-rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing rhodanine with cyclohexyl aldehyde in the presence of a base such as piperidine or triethylamine . The reaction is usually performed under solvent-free conditions or in a suitable solvent like ethanol, and the product is obtained in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Analyse Des Réactions Chimiques
5-(cyclohexylmethylene)-rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylmethylene group can be replaced by other substituents. Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(cyclohexylmethylene)-rhodanine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(cyclohexylmethylene)-rhodanine involves its interaction with specific molecular targets and pathways. The compound is known to act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic residues in proteins . This interaction can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5-(cyclohexylmethylene)-rhodanine can be compared with other rhodanine derivatives such as:
5-arylidene rhodanines: These compounds have similar structures but different substituents at the 5-position, leading to variations in their biological activities and applications.
5-benzylidene rhodanines: These derivatives have a benzylidene group instead of a cyclohexylmethylene group, which can affect their chemical reactivity and biological properties.
2-thioxo-4-thiazolidinones: These compounds share the thiazolidine core but have different substituents, resulting in diverse pharmacological profiles.
Propriétés
Numéro CAS |
73855-57-9 |
|---|---|
Formule moléculaire |
C10H13NOS2 |
Poids moléculaire |
227.4 g/mol |
Nom IUPAC |
(5E)-5-(cyclohexylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H13NOS2/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12,13)/b8-6+ |
Clé InChI |
PGPHWBVUHGCFRZ-SOFGYWHQSA-N |
SMILES isomérique |
C1CCC(CC1)/C=C/2\C(=O)NC(=S)S2 |
SMILES canonique |
C1CCC(CC1)C=C2C(=O)NC(=S)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride](/img/structure/B14441257.png)

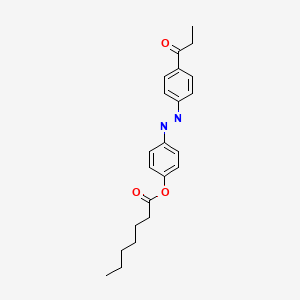
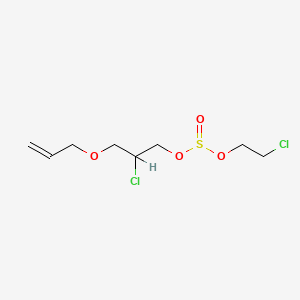
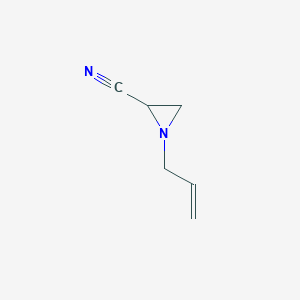
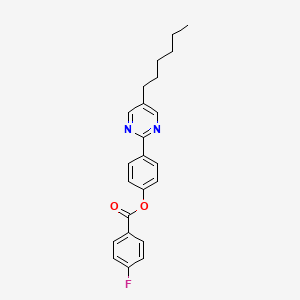
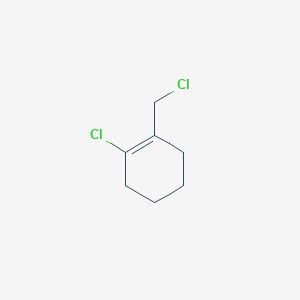
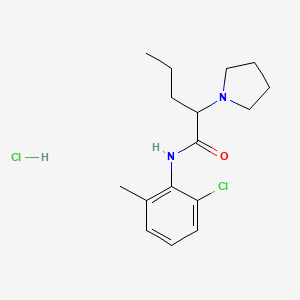
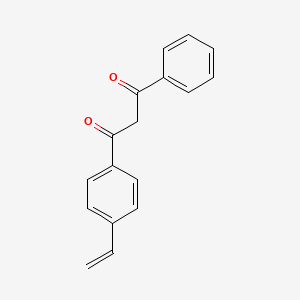

![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
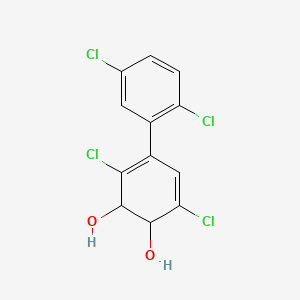
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
